

Initial Structure-Activity Relationship (SAR) Studies of Antileishmanial Agent-19: A Technical Overview

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Compound of Interest

Compound Name: *Antileishmanial agent-19*

Cat. No.: *B12398402*

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This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies concerning a promising antileishmanial agent, designated as compound 19, a triazolic derivative of the neolignan machilin G. This document summarizes the key findings on its biological activity, selectivity, and proposed mechanism of action, offering a foundation for further drug development efforts against leishmaniasis.

Introduction to Antileishmanial Agent-19

Leishmaniasis remains a significant global health problem with limited therapeutic options. The search for novel, effective, and less toxic antileishmanial agents is a priority in medicinal chemistry. Compound 19 emerged from a series of sixteen 1,4-diaryl-1,2,3-triazole compounds derived from the tetrahydrofuran neolignans. These compounds were synthesized via Click Chemistry, specifically a 1,3-dipolar cycloaddition between terminal acetylenes and aryl azides. Among the synthesized derivatives, compound 19, a hybrid of machilin G and grandisin, demonstrated the most potent activity against the intracellular amastigote form of *Leishmania* (*Leishmania*) *amazonensis*.^[1]

Quantitative Biological Data

The antileishmanial activity of compound 19 and its analogues was evaluated against intracellular amastigotes of *L. (L.) amazonensis*. Cytotoxicity was assessed on mammalian cells to determine the selectivity index (SI). The data for the most active compounds in the series are presented below.

| Compound | Description | IC50 (µM) on Intracellular Amastigotes | Cytotoxicity CC50 (µM) on Macrophages | Selectivity Index (SI = CC50/IC50) |
|----------------|---|--|---------------------------------------|------------------------------------|
| 19 | Trimethoxy-substituted triazole derived from machilin G | 4.4 | 46.6 | 10.6 |
| 14 | Trimethoxy-substituted triazole | 5.6 | 78.9 | 14.1 |
| 4-18 | Other analogues in the series | 4.4 - 32.7 | - | - |
| Amphotericin B | Reference Drug | - | - | - |

Data sourced from Cassamale et al.[\[1\]](#)

The results indicate that compounds with a trimethoxy group, such as 19 and 14, were the most active in the series. Compound 19 displayed a potent IC50 of 4.4 µM and a favorable selectivity index of 10.6, highlighting its potential as a lead compound.[\[1\]](#) The lipophilicity of these compounds, with a calculated ClogP ranging from 2.8 to 3.4, is suggested to be suitable for membrane transport, contributing to their observed activity.[\[1\]](#)

In a separate line of research, a different class of molecules, specifically synthetic anti-lipopolysaccharide peptides (SALPs), have also been investigated for antileishmanial activity. For instance, peptides 19-2.5 and 19-4LF were shown to be highly active against intracellular *Leishmania major* amastigotes at a concentration of 1 µg/mL, with no toxicity to host macrophages at concentrations up to 4 µg/mL.[\[2\]](#) This highlights that different molecular scaffolds are being explored under similar numeric identifiers in the literature.

Experimental Protocols

The synthesis of compound 19 and its analogues was achieved using a Click Chemistry approach. The key step involved a 1,3-dipolar cycloaddition reaction between terminal acetylenes and aryl azides, which were derived from the corresponding neolignans (veraguensin, grandisin, and machilin G).[1]

The protocol for evaluating the effect on intracellular amastigotes is summarized as follows:[1]

- **Cell Culture:** Peritoneal macrophages were harvested from BALB/c mice and plated in 24-well plates containing circular coverslips at a density of 1×10^5 cells/well.
- **Macrophage Adhesion:** Plates were incubated for one hour at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.
- **Infection:** Macrophages were then infected with *L. (L.) amazonensis* promastigotes at a ratio of 10 parasites per macrophage (1×10^6 promastigotes/well).
- **Incubation for Infection:** The co-culture was incubated for four hours at 35°C with 5% CO₂.
- **Compound Treatment:** After the infection period, the cells were treated with varying concentrations of the synthetic compounds (4-19), ranging from 6.25 to 50 $\mu\text{g}\cdot\text{mL}^{-1}$, for 24 hours. Amphotericin B was used as a reference drug, and untreated infected cells served as a negative control.
- **Analysis:** After treatment, the coverslips were fixed, stained, and the number of intracellular amastigotes was determined by microscopy to calculate the IC₅₀ values.

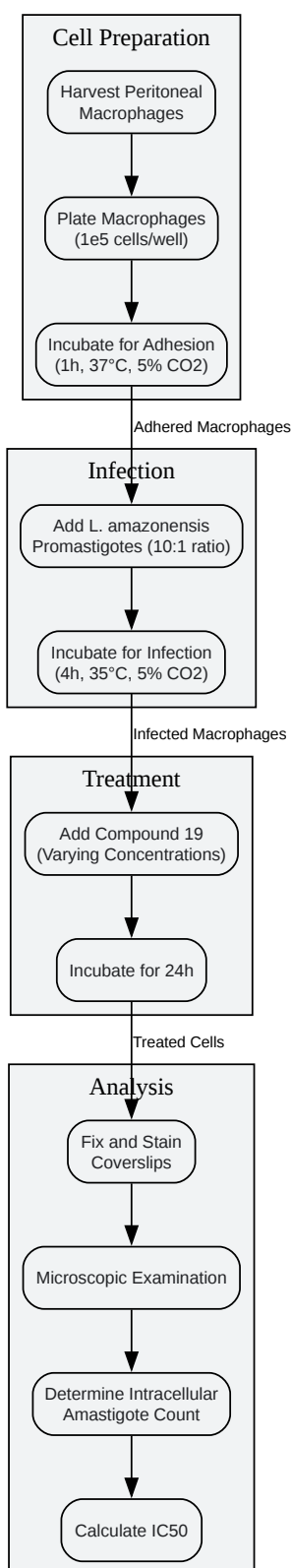
The cytotoxicity of the compounds was assessed against peritoneal macrophages using a standard viability assay to determine the 50% cytotoxic concentration (CC₅₀).[1]

To investigate the potential mechanism of action, the production of nitric oxide (NO) by infected and treated macrophages was quantified. This was done by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.[1]

Proposed Mechanism of Action

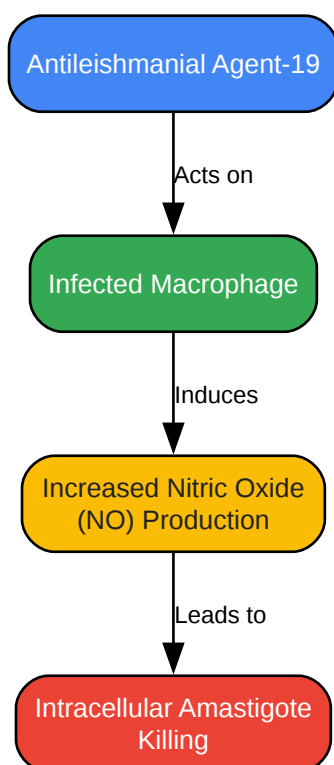
The initial studies suggest that the antileishmanial effect of compound 19 may be mediated through the modulation of the host macrophage response. Specifically, compound 19 was found to induce the production of nitric oxide (NO) in infected macrophages.^[1] NO is a key molecule in the host's defense mechanism against intracellular pathogens, including Leishmania. The increased NO production by host cells likely contributes to the killing of the intracellular amastigotes.

Visualizations



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Caption: Workflow for evaluating the in vitro activity of **Antileishmanial agent-19**.



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Caption: Proposed mechanism of action for **Antileishmanial agent-19**.

Conclusion and Future Directions

The initial SAR studies have identified compound 19, a trimethoxy-substituted triazole neolignan analogue, as a potent and selective inhibitor of *L. (L.) amazonensis* intracellular amastigotes.^[1] The favorable activity and selectivity profile, coupled with a proposed mechanism involving the induction of nitric oxide in host macrophages, positions compound 19 as a promising lead for further development.

Future work should focus on:

- Expansion of the SAR: Synthesis of additional analogues to further probe the key structural features required for activity and selectivity. This could involve modifications to the trimethoxy substitution pattern and the triazole linkage.
- Mechanism of Action Studies: Deeper investigation into the molecular targets of compound 19 within the macrophage and/or the parasite.

- In Vivo Efficacy: Evaluation of the antileishmanial activity of compound 19 in animal models of cutaneous leishmaniasis.
- ADME-Tox Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of compound 19 to evaluate its drug-likeness.

These continued efforts will be crucial in advancing this promising chemical scaffold towards a potential new treatment for leishmaniasis.

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